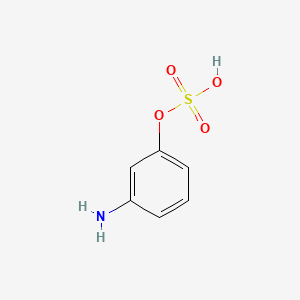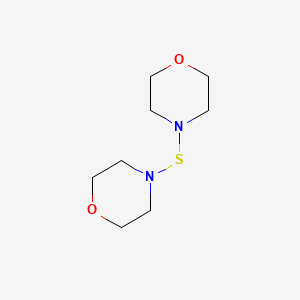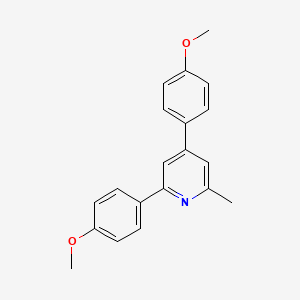
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with two 4-methoxyphenyl groups at the 2 and 4 positions, and a methyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, ensuring high productivities and transformation efficiencies .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or benzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- has several scientific research applications:
Mechanism of Action
The mechanism by which Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,4,6-trimethyl-: Similar in structure but with methyl groups instead of methoxyphenyl groups.
Pyridine, 2,4-bis(4-chlorophenyl)-6-methyl-: Similar but with chlorophenyl groups instead of methoxyphenyl groups.
Pyridine, 2,4-bis(4-hydroxyphenyl)-6-methyl-: Similar but with hydroxyphenyl groups instead of methoxyphenyl groups.
Uniqueness
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is unique due to the presence of methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88827-44-5 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-6-methylpyridine |
InChI |
InChI=1S/C20H19NO2/c1-14-12-17(15-4-8-18(22-2)9-5-15)13-20(21-14)16-6-10-19(23-3)11-7-16/h4-13H,1-3H3 |
InChI Key |
RAZUSBFYCWLYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


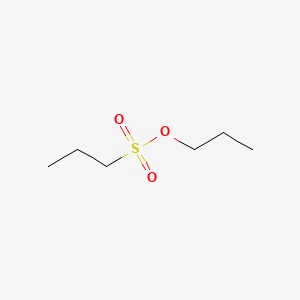
![2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole](/img/structure/B14167890.png)
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
![2-methoxy-N-methyl-5-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B14167902.png)
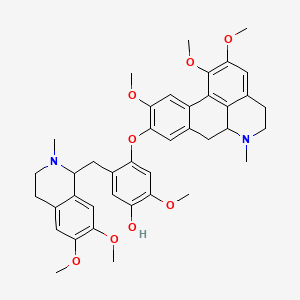
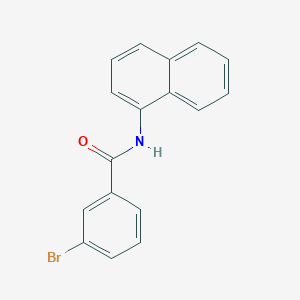
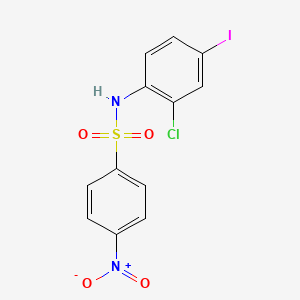
![2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B14167923.png)
![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)

